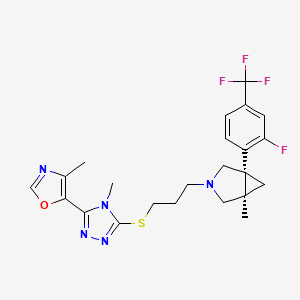

(Z)-(3-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid

Overview

Description

Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, and other molecules that have vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . The specific compound you mentioned seems to be a complex boronic acid derivative, but there’s limited information available about it specifically.

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activities

- Compounds with a thiazolidinedione ring, similar in structure to the given compound, have been synthesized and tested for hypoglycemic activity and cholesterol and triglyceride lowering effects in high-fat diet-fed Sprague–Dawley rats. These compounds showed significant reduction in blood glucose, cholesterol, and triglyceride levels (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Cytotoxic Activity

- Novel derivatives of this compound have been synthesized and assessed for cytotoxic activity against human breast cell lines. Several derivatives showed moderate to promising cytotoxic activity, particularly against cancer cells, suggesting their potential as anticancer agents (Kolluri et al., 2020).

Characterization of Impurities

- A study on a similar compound focused on the identification and characterization of major unknown impurities, which is essential for understanding the purity and safety profile of such compounds in pharmaceutical applications (Ye et al., 2015).

Antibacterial Activity

- A series of new derivatives have been synthesized and tested for antibacterial activity. These compounds showed general effectiveness against Gram-positive bacterial strains, indicating their potential use as antibacterial agents (Trotsko et al., 2018).

Antihyperglycemic Evaluation

- Derivatives of aryl-substituted cinnamic acid, similar to the given compound, were synthesized and showed promising antihyperglycemic activity in diabetic rats. This highlights the compound's potential in diabetes treatment (Kumar et al., 2011).

In Vitro Screening as Anticancer Agents

- Novel substituted derivatives have been synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines, indicating their potential as anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).

Anti-Diabetic Activity

- A sequence of substituted phosphonates containing the thiazolidinedione moiety was synthesized and showed promising anti-diabetic activity, highlighting its potential in diabetes management (Sujatha et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound, also known as HA130, is an enzyme called Autotaxin (ATX) . Autotaxin is a secreted nucleotide pyrophosphatase/phosphodiesterase that functions as a lysophospholipase D . It plays a crucial role in the production of the lipid mediator lysophosphatidic acid (LPA), which is a mitogen, chemoattractant, and survival factor for many cell types .

Mode of Action

HA130 acts as a potent and selective inhibitor of Autotaxin . It interacts with the oxygen in the active site residue T210 of Autotaxin . This interaction inhibits the enzymatic activity of Autotaxin, thereby slowing down the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA) . This results in a decrease in the production of LPA, which in turn affects the signaling pathways that rely on LPA.

Biochemical Pathways

The inhibition of Autotaxin by HA130 affects the Autotaxin-Lysophosphatidic Acid signaling pathway . This pathway is involved in various biological processes, including cell migration, proliferation, and survival . By inhibiting Autotaxin, HA130 reduces the production of LPA, thereby affecting these processes. For example, it has been shown that HA130 slows T cell migration across lymph node high endothelial venules in vivo .

Pharmacokinetics

The pharmacokinetics of HA130 involve its ability to interact with Autotaxin and inhibit its activity. The compound has a resin pore size distribution of 500Da-40kDa and is able to remove molecules at 5-30kDa . This suggests that HA130 can effectively bind to and inhibit Autotaxin, which has a molecular weight within this range.

Result of Action

The inhibition of Autotaxin by HA130 has several molecular and cellular effects. For instance, it has been shown to slow T cell migration across lymph node high endothelial venules . In a study involving mice with thioacetamide-induced acute hepatic encephalopathy, HA130 was found to alleviate immune infiltrating cells in the liver and intestine, decrease mucus-secreting cells in the intestine, recover permeabilization of the blood-brain barrier, reduce neuroinflammation, and improve recognition memory .

Action Environment

The action of HA130 can be influenced by various environmental factors. For instance, in the context of hemodialysis, HA130 has been shown to lower Beta-2 microglobulin and parathyroid hormone levels and reduce the symptoms of uremic pruritus . This suggests that the efficacy and stability of HA130 can be affected by the physiological environment, such as the presence of other molecules and the state of the patient’s health.

Biochemical Analysis

Biochemical Properties

HA130 interacts with the oxygen in the active site residue T210 of autotaxin . This interaction inhibits the lysophospholipase D activity of autotaxin, thereby reducing the production of LPA . The inhibition of autotaxin by HA130 has been shown to have significant effects on various biochemical reactions, particularly those involving inflammatory responses .

Cellular Effects

HA130 has been found to have significant effects on various types of cells and cellular processes. For instance, in a study on hepatic encephalopathy, HA130 was shown to alleviate immune infiltrating cells in the liver and intestine, decrease mucus-secreting cells in the intestine, and recover permeabilization of the blood-brain barrier . Furthermore, HA130 has been shown to inhibit pro-inflammatory cytokines in mice .

Molecular Mechanism

The molecular mechanism of HA130 involves its interaction with the active site residue T210 of autotaxin . This interaction inhibits the enzyme’s activity, thereby reducing the production of LPA . The reduction in LPA levels leads to a decrease in the activation of various signaling pathways that are mediated by LPA, thereby influencing cell function, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of HA130 have been studied over time in both in vitro and in vivo settings. For instance, in a study on hepatic encephalopathy, it was found that the administration of HA130 led to a significant improvement in the stage of the disease over time .

Dosage Effects in Animal Models

The effects of HA130 have been studied in animal models at different dosages. For instance, in a study on hepatic encephalopathy, it was found that the administration of HA130 led to a significant improvement in the stage of the disease

Metabolic Pathways

HA130, as an autotaxin inhibitor, plays a role in the metabolic pathway involving the production of LPA from lysophosphatidylcholine . By inhibiting autotaxin, HA130 reduces the production of LPA, thereby influencing various physiological and pathological processes that are mediated by LPA .

properties

IUPAC Name |

[3-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-8-4-17(5-9-20)14-27-23(28)22(33-24(27)29)13-16-6-10-21(11-7-16)32-15-18-2-1-3-19(12-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNKMYWFWQTEHE-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of HA130?

A1: HA130 is a potent inhibitor of the enzyme autotaxin (ATX), also known as lysophospholipase D. [, , , ]

Q2: How does HA130 inhibit autotaxin?

A2: HA130 acts as an inhibitor of ATX's enzymatic activity, specifically targeting its lysophospholipase D activity. [, ] While the exact binding mode is not fully elucidated in the provided abstracts, studies suggest it directly interacts with the enzyme to prevent the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, ]

Q3: What are the downstream effects of autotaxin inhibition by HA130?

A3: Inhibiting ATX with HA130 reduces LPA production. [, , ] Since LPA is a bioactive lipid that influences various cellular processes through LPA receptors (LPARs), HA130 effectively modulates those LPA-mediated signaling pathways. This includes effects on T cell migration across lymph nodes, [] reduction of myocardial ischemia/reperfusion injury, [, ] and potential impact on blood-brain barrier integrity after stroke. []

Q4: What is the molecular formula and weight of HA130?

A4: The provided abstracts do not explicitly state the molecular formula or weight of HA130.

Q5: Is there any spectroscopic data available for HA130?

A5: The provided abstracts do not offer specific spectroscopic data (e.g., NMR, IR) for HA130.

Q6: Has HA130 been incorporated into any specific medical devices?

A6: Yes, HA130 is utilized in hemoperfusion cartridges designed for extracorporeal blood purification therapies. [, , , , , , ]

Q7: What is the stability of HA130 within these medical devices?

A7: While the provided abstracts do not directly address HA130's stability within the cartridges, research indicates good biocompatibility, with no significant increase in necrosis or apoptosis of monocytes exposed to HA130-containing cartridges in both static and dynamic test conditions. [] This suggests an acceptable level of stability and non-reactivity within the device's operational context.

Q8: Does HA130 itself have catalytic properties?

A8: HA130 is not described as having intrinsic catalytic properties. It functions as an enzyme inhibitor, specifically targeting the catalytic activity of autotaxin. [, , , ]

Q9: Have computational methods been applied to study HA130?

A9: The provided abstracts do not indicate the use of computational methods like molecular modeling or simulations specifically for HA130.

Q10: What is known about the stability of HA130 under various storage conditions?

A10: The provided abstracts do not contain information about the storage stability of HA130.

Q11: Is there information on the SHE (Safety, Health, and Environment) regulations related to HA130 manufacturing or use?

A11: The provided abstracts do not directly address SHE regulations specific to HA130.

Q12: What is the ADME profile of HA130?

A12: Specific details about the absorption, distribution, metabolism, and excretion of HA130 are not provided in the abstracts.

Q13: What in vitro models have been used to study HA130's effects?

A13: In vitro studies mentioned in the abstracts include the use of U937 monocytes to assess the cytotoxicity of HA130-containing hemoperfusion cartridges. [] These studies revealed no significant increase in necrosis or apoptosis, indicating good biocompatibility.

Q14: What in vivo models have been used to investigate HA130's effects?

A14: Animal models utilized in HA130 research include:

- Mouse model of myocardial ischemia/reperfusion injury: Intrathecal administration of HA130 during myocardial ischemia was shown to reduce infarct size and cerebrospinal fluid LPA levels. []

- Mouse model of ischemic stroke (middle cerebral artery occlusion): Treatment with HA130 rescued endothelial permeability and mitochondrial dysfunction following ischemia and reperfusion, suggesting a potential therapeutic role in stroke. []

- Zebrafish model for studying left-right asymmetry: HA130 treatment disrupted the formation of Kupffer’s vesicle, a structure vital for establishing left-right asymmetry during development, suggesting a role for the autotaxin/LPA pathway in this process. []

Q15: Are there known cases of resistance developing to HA130?

A15: The provided abstracts do not mention any specific resistance mechanisms to HA130.

Q16: Are there specific drug delivery strategies being explored for HA130?

A16: The abstracts primarily focus on HA130's use in hemoperfusion cartridges for extracorporeal blood purification. [, , , , , , ] There isn't specific mention of alternative drug delivery strategies being explored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid](/img/structure/B607838.png)

![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)

![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)

![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)

![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)

![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)